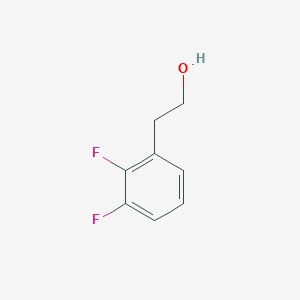
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one, commonly known as HDMP, is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. It is a ketone derivative of dihydroxyacetone, which is a key intermediate in the glycolytic pathway. HDMP is synthesized by the reduction of diacetyl using Lactobacillus brevis, and it has a wide range of applications in research, including as a chiral auxiliary in organic synthesis, as a solvent in chromatography, and as a building block for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of HDMP is not fully understood, but it is believed to act as a chiral auxiliary in organic synthesis by controlling the stereochemistry of the reaction. It is also thought to act as a solvent in chromatography by providing a polar environment for the separation of compounds. HDMP has been shown to have antioxidant properties and may act as a radical scavenger in vivo.
Efectos Bioquímicos Y Fisiológicos
HDMP has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases. HDMP has been shown to be non-toxic and has a low risk of adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HDMP in lab experiments include its high purity, low toxicity, and ease of synthesis. HDMP is also a chiral molecule, which makes it useful in the synthesis of chiral compounds. The limitations of using HDMP in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are many future directions for research involving HDMP, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. HDMP may also have potential applications in the development of new materials, such as chiral catalysts and sensors. Further research is needed to fully understand the potential of HDMP and its applications in various fields.
Métodos De Síntesis
The synthesis of HDMP involves the reduction of diacetyl using Lactobacillus brevis, which is a gram-positive bacterium found in fermented foods. The reduction reaction is catalyzed by the enzyme diacetyl reductase, which converts diacetyl to HDMP. The reaction occurs under mild conditions and produces a high yield of HDMP. The purity of HDMP can be increased by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
HDMP has various applications in scientific research, including as a chiral auxiliary in organic synthesis, as a solvent in chromatography, and as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used as a reference compound in the analysis of chiral compounds using chromatography. HDMP has been used as a chiral auxiliary in the synthesis of various natural products, including alkaloids, terpenoids, and steroids.
Propiedades
Número CAS |
129215-75-4 |
|---|---|
Nombre del producto |
(4S)-4-Hydroxy-2,2-dimethylpentan-3-one |
Fórmula molecular |
C7H14O2 |
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
(4S)-4-hydroxy-2,2-dimethylpentan-3-one |
InChI |
InChI=1S/C7H14O2/c1-5(8)6(9)7(2,3)4/h5,8H,1-4H3/t5-/m0/s1 |
Clave InChI |
CLDPAGCOQSJLSP-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C(=O)C(C)(C)C)O |
SMILES |
CC(C(=O)C(C)(C)C)O |
SMILES canónico |
CC(C(=O)C(C)(C)C)O |
Sinónimos |
3-Pentanone, 4-hydroxy-2,2-dimethyl-, (S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



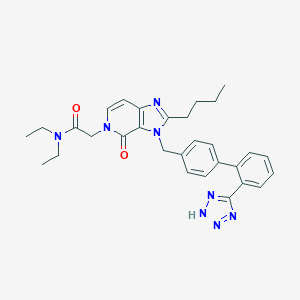
![7-Methoxy-N,N-dimethyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4-amine](/img/structure/B140123.png)
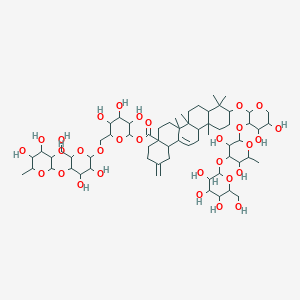
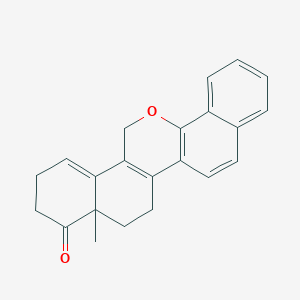
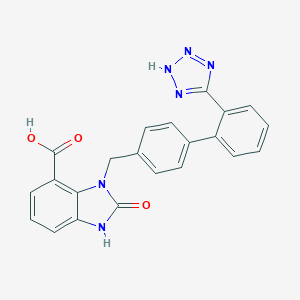
![7-Methoxy-4-(pyridin-3-yl)-6-[2-(quinolin-2-yl)ethoxy]quinazoline](/img/structure/B140134.png)
![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)
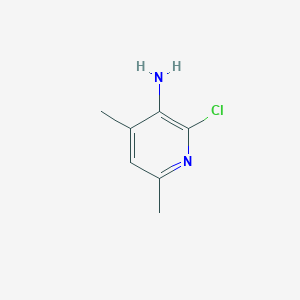
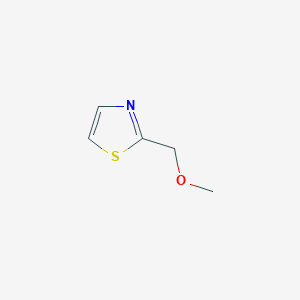
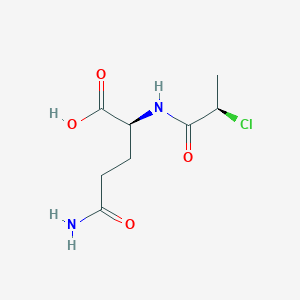
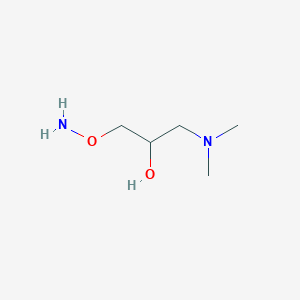
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
